Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2377031-74-6 . It has a molecular weight of 326.83 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-11(9-20)7-19(4)10-12-5-18-13(16)6-17-12/h5-6,11H,7-10H2,1-4H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Reaction Mechanisms
Synthesis of Amino Sugars and Derivatives : A study reported the synthesis of protected amines, including compounds related to "Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate", through UV irradiation and acid-catalyzed rearrangement processes. This methodology facilitated the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, showcasing the compound's application in constructing complex sugar analogs (Nativi, Reymond, & Vogel, 1989).
Intermediates for Targeted Molecules : Another study highlighted the role of a similar compound in synthesizing an mTOR targeted PROTAC molecule, demonstrating its importance as an intermediate in medicinal chemistry. The synthesis employed palladium-catalyzed Suzuki reactions, achieving a high yield under optimized conditions, which underscores the versatility and efficiency of such compounds in pharmaceutical synthesis (Zhang et al., 2022).
Chimeras for Peptide Activity Studies : Research on azetidine-2-carboxylic acid analogs with various heteroatomic side chains explored the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These compounds serve as tools for studying the influence of conformation on peptide activity, highlighting their application in bioorganic chemistry and drug design (Sajjadi & Lubell, 2008).
Chemical Synthesis and Applications
Building Blocks for Medicinal Chemistry : A publication described the gram-scale synthesis of protected 3-haloazetidines, including derivatives of "this compound". These building blocks are instrumental in medicinal chemistry for preparing azetidine-3-carboxylic acid derivatives, thus providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Ji, Wojtas, & Lopchuk, 2018).
Activation of Carboxylic Acids : Research on activating carboxylic acids into their active esters utilized tert-butyl carbonates. This method led to efficient formation of amides or peptides from carboxylate-substituted nitrogen-containing heteroaryl chlorides, showcasing a practical application of tert-butyl esters in facilitating organic syntheses (Basel & Hassner, 2002).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
tert-butyl 3-[(3-chloropyrazin-2-yl)amino]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)16-10-9(13)14-4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGOFHUTHIWHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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